molecular formula C17H13ClN4O2 B7142057 N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide

N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide

Cat. No.: B7142057
M. Wt: 340.8 g/mol
InChI Key: MCVOZFIVDJZRDN-UHFFFAOYSA-N
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Description

N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a benzofuran ring, an imidazole ring, and a pyridine ring, which are connected through various functional groups

Properties

IUPAC Name

N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-3-1-2-12-14(9-24-16(12)13)21-17(23)11-4-5-20-15(8-11)22-7-6-19-10-22/h1-8,10,14H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOZFIVDJZRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)NC(=O)C3=CC(=NC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Chlorination: Introduction of the chlorine atom at the 7th position of the benzofuran ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes or ketones and ammonia or amines.

    Coupling Reactions: The benzofuran and imidazole rings can be coupled with the pyridine ring through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(7-chloro-2,3-dihydro-1-benzofuran-3-yl)-2-imidazol-1-ylpyridine-4-carboxamide: can be compared with other compounds containing benzofuran, imidazole, and pyridine rings.

    Similar Compounds: Benzofuran derivatives, imidazole derivatives, pyridine derivatives.

Uniqueness

    Structural Uniqueness: The combination of benzofuran, imidazole, and pyridine rings in a single molecule.

    Functional Uniqueness: The presence of specific functional groups that may confer unique biological or chemical properties.

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